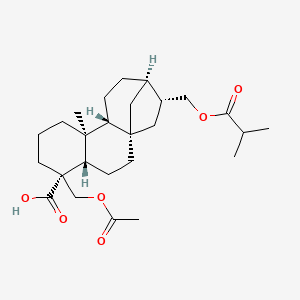
(16R)-19-Acetoxy-17-(isobutyryloxy)kaurane-18-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(16R)-19-Acetoxy-17-(isobutyryloxy)kaurane-18-oic acid, commonly known as AIA, is a natural product isolated from the plant Isodon rubescens. It is a diterpenoid compound that has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of AIA is not fully understood. However, it has been suggested that AIA may exert its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways. AIA may also induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins.
Efectos Bioquímicos Y Fisiológicos
AIA has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. AIA has also been found to inhibit the expression of COX-2 and iNOS, which are involved in the production of inflammatory mediators. In cancer cells, AIA has been found to induce apoptosis and inhibit cell proliferation. Additionally, AIA has been found to inhibit the replication of influenza and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AIA has several advantages for lab experiments. It is a natural product that can be synthesized in large quantities, making it readily available for research. AIA has also been found to exhibit various biological activities, making it a promising candidate for further study. However, there are also limitations to using AIA in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for the study of AIA. Further research is needed to fully understand its mechanism of action and its potential use as a therapeutic agent. AIA may also have applications in the development of anti-inflammatory and anti-tumor drugs. Additionally, AIA may have potential as an anti-viral agent for the treatment of influenza and herpes simplex virus. Further studies are needed to explore these potential applications of AIA.
Conclusion:
(16R)-19-Acetoxy-17-(isobutyryloxy)kaurane-18-oic acid is a natural product with various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. Its synthesis method has been optimized, making it a viable option for further research. AIA has been found to exhibit its effects through the inhibition of various signaling pathways and the induction of apoptosis. It has potential applications in the development of therapeutic agents for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and its potential applications.
Métodos De Síntesis
AIA can be synthesized through a multi-step process starting from the natural product ent-kaurene. The first step involves the conversion of ent-kaurene to ent-kaurenoic acid, which is then converted to 19-hydroxy-ent-kaur-16-en-18-oic acid. This compound is then acetylated to yield AIA. The synthesis of AIA has been optimized to improve yield and purity, making it a viable option for further research.
Aplicaciones Científicas De Investigación
AIA has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. AIA has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cells. Additionally, AIA has been found to have anti-viral effects against influenza and herpes simplex virus.
Propiedades
IUPAC Name |
(1S,4S,5R,9S,10R,13R,14R)-5-(acetyloxymethyl)-9-methyl-14-(2-methylpropanoyloxymethyl)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O6/c1-16(2)22(28)31-14-19-13-25-11-8-21-24(4,20(25)7-6-18(19)12-25)9-5-10-26(21,23(29)30)15-32-17(3)27/h16,18-21H,5-15H2,1-4H3,(H,29,30)/t18-,19+,20+,21+,24+,25+,26+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAGJAFSQKHJEB-PKCHZSKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1CC23CCC4C(C2CCC1C3)(CCCC4(COC(=O)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@H]1C[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@H]1C3)(CCC[C@@]4(COC(=O)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(16R)-19-Acetoxy-17-(isobutyryloxy)kaurane-18-oic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

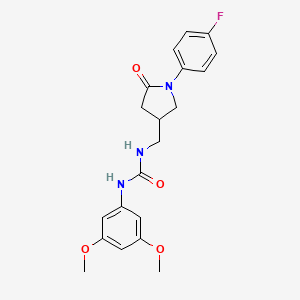
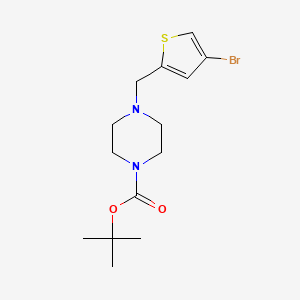
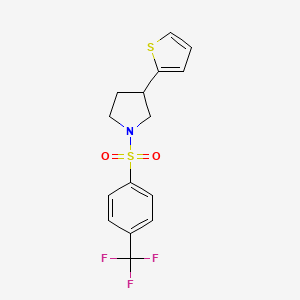
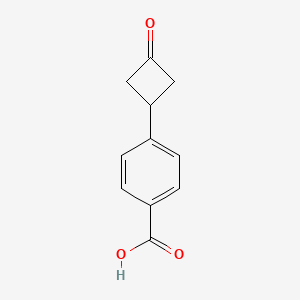
![4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2598137.png)
![N-(Cyanomethyl)-N-(2-methoxyethyl)-3,7-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2598139.png)
![N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide](/img/structure/B2598141.png)
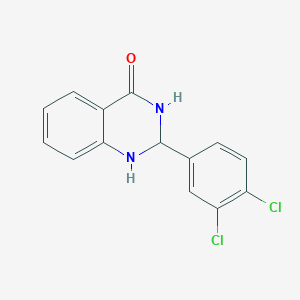
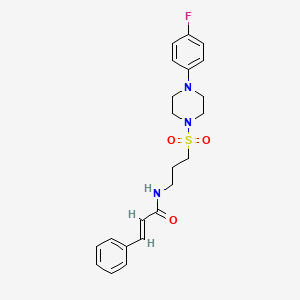
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2598146.png)
![3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2598149.png)
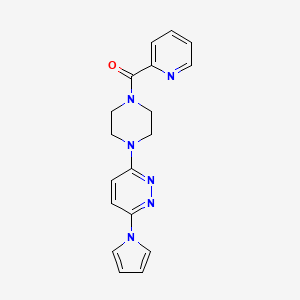
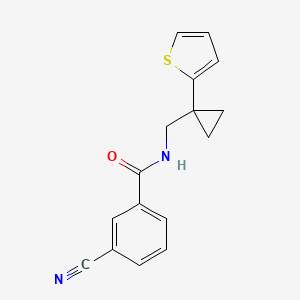
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2598153.png)